(2-Fluoro-3-nitrophenyl)methanol CAS number 946126-95-0
(2-Fluoro-3-nitrophenyl)methanol CAS number 946126-95-0
An In-depth Technical Guide to (2-Fluoro-3-nitrophenyl)methanol (CAS 946126-95-0): Synthesis, Properties, and Applications in Chemical Research
Introduction
(2-Fluoro-3-nitrophenyl)methanol is a substituted aromatic alcohol that serves as a valuable and versatile intermediate in modern organic synthesis. Its utility is derived from a unique trifecta of functional groups strategically positioned on a benzene ring: a reactive primary alcohol, an electron-withdrawing nitro group, and a fluorine atom. The ortho-fluoro and meta-nitro substitution pattern, in particular, offers a nuanced electronic landscape that can be exploited for the construction of complex molecular architectures.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, details a robust synthesis protocol with mechanistic insights, and explores its spectroscopic signature, chemical reactivity, and potential applications, with a particular focus on its role as a building block in medicinal chemistry.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of (2-Fluoro-3-nitrophenyl)methanol are fundamental to its handling, characterization, and application in synthesis.
Physical Properties
The compound is typically supplied as a pale-yellow to yellow-brown sticky oil or semi-solid at room temperature.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 946126-95-0[1][2][3][4] |
| Molecular Formula | C₇H₆FNO₃[2][3] |
| Molecular Weight | 171.13 g/mol [2][3] |
| Appearance | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid[1] |
| Storage | Room Temperature[1] |
Spectroscopic Characterization
| Technique | Data |
| ¹H NMR | (CDCl₃) δ (ppm): 7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H), 4.87 (s, 2H)[2] |
| Predicted ¹³C NMR | Expected signals around δ 150-155 (C-F, d), 140-145 (C-NO₂), 120-135 (aromatic C-H), 115-125 (aromatic C-H), and 60-65 (CH₂OH). The carbon bearing the fluorine will exhibit a characteristic large coupling constant (¹JC-F). |
| Predicted IR | Expected characteristic peaks (cm⁻¹) around 3400 (O-H stretch, broad), 1530 & 1350 (NO₂ asymmetric and symmetric stretch), and 1200-1100 (C-F stretch). |
| Mass Spectrometry | Predicted [M+H]⁺ = 172.04045.[5] |
Synthesis and Mechanism
The most common and high-yielding synthesis of (2-Fluoro-3-nitrophenyl)methanol involves the reduction of its corresponding methyl ester precursor.
Synthesis via DIBAL-H Reduction
(2-Fluoro-3-nitrophenyl)methanol is efficiently synthesized by the reduction of methyl 2-fluoro-3-nitrobenzoate using diisobutylaluminium hydride (DIBAL-H). This method is notable for its high yield, often around 95%.[2]
-
Reaction Setup: A solution of methyl 2-fluoro-3-nitrobenzoate (1.0 eq.) in anhydrous toluene is prepared in a flame-dried, multi-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: A 1.0 M solution of DIBAL-H in toluene (2.5 eq.) is added dropwise to the cooled ester solution, maintaining the internal temperature at -78 °C.[2]
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 30 minutes.[2]
-
Quenching: The reaction is cooled back down to -78 °C and quenched by the sequential, slow addition of methanol, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), and ethyl acetate.[2] This two-stage quench is critical for safely neutralizing excess DIBAL-H and facilitating the workup.[6]
-
Workup and Isolation: The mixture is warmed to room temperature and stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield (2-Fluoro-3-nitrophenyl)methanol as a brown oil.[2]
-
Low Temperature (-78 °C): The reduction of an ester with a powerful hydride source like DIBAL-H can proceed all the way to the primary alcohol. To achieve a clean conversion without over-reduction of any potential aldehyde intermediate, the reaction is conducted at cryogenic temperatures. This stabilizes the tetrahedral intermediate formed after the first hydride addition.[6][7]
-
DIBAL-H as Reducing Agent: DIBAL-H is a bulky, electrophilic reducing agent. Its Lewis acidic aluminum center coordinates to the carbonyl oxygen of the ester, activating it for hydride transfer.[7][8] This makes it highly effective for the reduction of esters.
-
Rochelle's Salt Quench: The use of Rochelle's salt is a common and effective method for complexing the aluminum salts formed during the reaction, which helps to break up the gelatinous precipitate that can otherwise make the workup difficult.[3]
Reaction Mechanism
The reduction proceeds via a well-established mechanism for DIBAL-H reduction of esters.
Caption: DIBAL-H reduction of an ester to a primary alcohol.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of (2-Fluoro-3-nitrophenyl)methanol stems from the distinct reactivity of its three functional groups. The interplay of these groups allows for a wide range of subsequent chemical transformations.
Key Reaction Pathways
-
Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding 2-fluoro-3-nitrobenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to 2-fluoro-3-nitrobenzoic acid with stronger oxidants such as potassium permanganate or Jones reagent.
-
Ether and Ester Formation: The hydroxyl group can readily undergo etherification (e.g., Williamson ether synthesis) or esterification with acyl chlorides or carboxylic acids under standard conditions.
-
Reduction of the Nitro Group: The nitro group is a versatile handle for introducing a nitrogen atom. It can be reduced to an amine (2-fluoro-3-aminobenzyl alcohol) using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., SnCl₂, HCl). This resulting aminobenzyl alcohol is a key precursor for the synthesis of various heterocyclic compounds.[9]
-
Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is activated by the ortho- and para-directing nitro group in its isomer (4-fluoro-3-nitrobenzyl alcohol), the meta-nitro group in the title compound provides less activation for SNAr reactions at the fluorine-bearing carbon. However, under forcing conditions, substitution of the fluorine may be possible.
Sources
- 1. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Fluoro-3-nitrobenzyl alcohol | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rndmate.com [rndmate.com]
- 5. PubChemLite - 2-fluoro-3-nitrobenzyl alcohol (C7H6FNO3) [pubchemlite.lcsb.uni.lu]
- 6. 2-FLUORO-5-NITROBENZYL ALCOHOL 96 CAS#: 63878-73-9 [m.chemicalbook.com]
- 7. 2-Fluoro-5-nitrobenzyl alcohol, benzyldimethylsilyl ether [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]
